Strontium perchlorate, trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

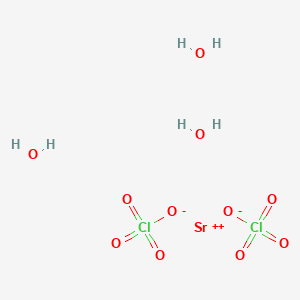

Strontium perchlorate, trihydrate is a chemical compound with the formula Sr(ClO₄)₂·3H₂O. It appears as a white crystalline solid and is known for its strong oxidizing properties. This compound is used in various applications, including pyrotechnics, where it imparts a red flame, and in solid-propellant rockets for steering control .

Métodos De Preparación

Strontium perchlorate, trihydrate can be synthesized through the oxidation of strontium chlorate with hypochlorites . The reaction typically involves dissolving strontium chlorate in water and adding a hypochlorite solution under controlled conditions to yield strontium perchlorate. The resulting solution is then evaporated to obtain the trihydrate form.

In industrial settings, the production of this compound may involve more sophisticated methods to ensure purity and yield. These methods often include precise control of reaction conditions such as temperature, concentration, and pH.

Análisis De Reacciones Químicas

Strontium perchlorate, trihydrate undergoes several types of chemical reactions, primarily due to its strong oxidizing nature:

Oxidation Reactions: It can oxidize various organic and inorganic substances. For example, it can react with reducing agents to form strontium chloride and oxygen gas.

Decomposition: Upon heating, strontium perchlorate decomposes to release oxygen, which can further react with other substances present.

Substitution Reactions: It can participate in substitution reactions where the perchlorate ion is replaced by other anions under specific conditions.

Common reagents used in these reactions include reducing agents like sulfur dioxide and organic compounds that can be oxidized. The major products formed from these reactions are typically strontium chloride and oxygen .

Aplicaciones Científicas De Investigación

Structural Characteristics

Strontium perchlorate trihydrate exhibits a unique crystal structure characterized by two distinct strontium cations coordinated by water molecules and perchlorate ions. The coordination environment is described as a distorted tricapped trigonal-prismatic arrangement, which influences its chemical behavior and interactions in various applications .

One of the primary applications of strontium perchlorate trihydrate is as an intermediate in organic chemical synthesis. Its high purity and solubility make it suitable for reactions requiring precise conditions . It can be used to synthesize various perchlorate derivatives, which are valuable in both academic research and industrial applications.

3.1. Crystallography Studies

Strontium perchlorate trihydrate serves as an important subject in crystallography due to its well-defined crystal structure. Research has shown that it can form different hydrates under varying temperature and concentration conditions, making it a model compound for studying phase transitions and hydration phenomena in crystalline materials .

3.2. Coordination Chemistry

The coordination environment of strontium in this compound allows for the study of metal-ligand interactions, which is crucial for developing new materials with specific electronic or magnetic properties. The ability to manipulate these interactions has implications in designing catalysts and sensors .

Potential Industrial Uses

Strontium perchlorate trihydrate's properties suggest several potential industrial applications:

- Explosives and Pyrotechnics: Due to its oxidizing nature, it can be utilized in formulations requiring oxidizers, enhancing combustion efficiency.

- Electrochemical Applications: Its solubility and ionic properties make it a candidate for use in electrolytes for batteries or fuel cells.

5.1. Hydration Studies

A study conducted on the hydration states of strontium perchlorate compounds revealed that strontium perchlorate trihydrate can transition to other hydrated forms under controlled conditions, providing insights into the stability and reactivity of perchlorates in different environments .

5.2. Synthesis of Novel Materials

In a recent experiment, researchers synthesized novel coordination polymers using strontium perchlorate trihydrate as a precursor. These materials exhibited unique photoluminescent properties, indicating potential applications in optoelectronics .

Mecanismo De Acción

The mechanism by which strontium perchlorate, trihydrate exerts its effects is primarily through its strong oxidizing properties. The perchlorate ion (ClO₄⁻) can release oxygen, which then participates in various oxidation reactions. In biological systems, strontium ions can replace calcium in bone tissue, potentially influencing bone density and strength .

Comparación Con Compuestos Similares

Strontium perchlorate, trihydrate can be compared with other perchlorates and strontium compounds:

Strontium Nitrate: Like strontium perchlorate, strontium nitrate is used in pyrotechnics for its red flame. strontium perchlorate is a stronger oxidizer.

Calcium Perchlorate: Both compounds have similar crystal structures, but strontium perchlorate has different reactivity due to the larger ionic radius of strontium.

Barium Perchlorate: Another strong oxidizer, barium perchlorate, is used in similar applications but has different solubility and stability properties.

These comparisons highlight the unique properties of this compound, particularly its strong oxidizing ability and specific applications in pyrotechnics and rocket propulsion .

Actividad Biológica

Strontium perchlorate trihydrate (Sr(ClO₄)₂·3H₂O) is an inorganic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological implications of strontium perchlorate trihydrate, highlighting its chemical characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

Strontium perchlorate trihydrate crystallizes in a structure characterized by two distinct strontium cations, each coordinated by water molecules and perchlorate anions. The coordination geometry is described as a distorted tricapped trigonal prism, where each strontium ion is surrounded by five water molecules and four oxygen atoms from perchlorate groups . This unique arrangement influences its solubility and interaction with biological systems.

1. Toxicological Studies

Research has indicated that perchlorate compounds can disrupt thyroid function by inhibiting iodide uptake, which is crucial for thyroid hormone synthesis. Strontium perchlorate, while not as extensively studied as sodium perchlorate, may exhibit similar toxicological profiles due to the presence of the perchlorate ion. The biological activity of strontium perchlorate trihydrate has been assessed in various studies focusing on its impact on cellular systems:

- Thyroid Hormone Disruption : In studies involving animal models, exposure to perchlorates has been linked to decreased levels of thyroid hormones, leading to potential developmental issues .

- Cellular Responses : A study on the transcriptional response to prolonged perchlorate exposure revealed significant alterations in gene expression related to energy metabolism and stress responses in microbial communities .

2. Effects on Microbial Communities

Strontium perchlorate's influence on microbial communities has been documented, particularly concerning methanogenic archaea. Prolonged exposure to perchlorates resulted in notable changes in the expression of genes associated with methane production pathways. For instance, certain hydrogenases and methyl-coenzyme M reductase genes were down-regulated under high perchlorate concentrations, impacting methane generation rates .

Data Table: Summary of Biological Effects

Case Study 1: Thyroid Function Disruption

In a controlled study involving rats exposed to varying concentrations of sodium perchlorate, researchers noted a direct correlation between increased exposure levels and decreased serum thyroid hormone levels. This finding suggests that similar effects may be anticipated with strontium perchlorate trihydrate due to the shared presence of the perchlorate ion.

Case Study 2: Microbial Community Dynamics

A recent study explored the effects of strontium perchlorate on methanogenic archaea within anaerobic digesters. The addition of strontium perchlorate altered the community composition and significantly reduced methane production compared to controls without perchlorates. This highlights the potential ecological impact of strontium perchlorate in natural and engineered environments.

Propiedades

IUPAC Name |

strontium;diperchlorate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.3H2O.Sr/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRVWIQWZWFYDJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6O11Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.